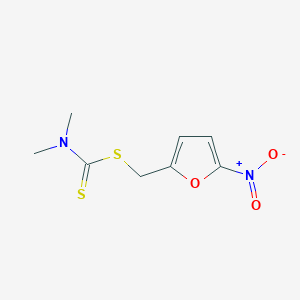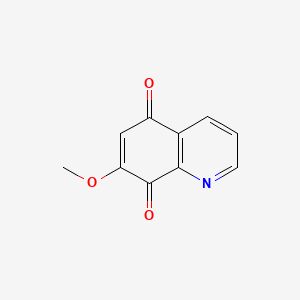
2-Amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1,2-dihydropyrimidin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1,2-dihydropyrimidin-4-yl)acetamide is a complex organic compound that features both amino and oxo functional groups. Compounds of this nature are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1,2-dihydropyrimidin-4-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the dihydropyrimidinone ring: This could be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the amino-oxoethyl group: This step might involve the reaction of the dihydropyrimidinone intermediate with an appropriate amino acid derivative under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could target the oxo groups, potentially converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso derivatives, while reduction could produce hydroxylated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-cancer, anti-viral, or anti-inflammatory activities.
Industry
Industrially, the compound could find applications in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1,2-dihydropyrimidin-4-yl)acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: A simpler pyrimidine derivative with potential biological activity.
N-(2-Aminoethyl)-N-(2-oxo-1,2-dihydropyrimidin-4-yl)acetamide: A structurally related compound with similar functional groups.
Uniqueness
The uniqueness of 2-Amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1,2-dihydropyrimidin-4-yl)acetamide lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H11N5O3 |
|---|---|
Poids moléculaire |
225.20 g/mol |
Nom IUPAC |
2-amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1H-pyrimidin-6-yl)acetamide |
InChI |
InChI=1S/C8H11N5O3/c9-3-7(15)13(4-5(10)14)6-1-2-11-8(16)12-6/h1-2H,3-4,9H2,(H2,10,14)(H,11,12,16) |
Clé InChI |
VZQKWDWAVGGWHX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=O)N=C1)N(CC(=O)N)C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl-](/img/structure/B12903120.png)
![3-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12903125.png)



![1,3-Benzenediol, 4-[1-(4-bromophenyl)-6-hydroxy-1H-indazol-3-yl]-](/img/structure/B12903158.png)

